molecular formula C21H31N3O4S B2691752 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1396781-60-4

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2691752
CAS RN: 1396781-60-4
M. Wt: 421.56
InChI Key: YMIZWKNOXPTZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research in organic chemistry has extensively explored the synthesis and reactions of compounds related to N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. These studies have led to the development of novel synthetic routes and reactions for tetrahydroquinoline derivatives, offering insights into their chemical properties and reaction mechanisms. For instance, the work by Orito et al. (2000) discusses the reaction of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates with alkyllithium to yield various addition products, showcasing the versatility of these compounds in organic synthesis (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).

Pharmacological Applications

In the realm of pharmacology, derivatives of tetrahydroquinoline, akin to the compound , have been studied for their potential therapeutic effects. Research has identified various pharmacophores within the tetrahydroquinoline class that exhibit significant biological activity, such as dopamine receptor affinity and neuroprotective properties. Studies like the one conducted by Ghosh et al. (1996) have synthesized and characterized compounds for their activity on dopamine receptors, offering potential avenues for drug development (Ghosh, Snyder, Watts, Mailman, & Nichols, 1996).

Material Science and Catalysis

Compounds related to N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have also found applications in material science, particularly in the synthesis of novel materials and catalysis. The unique structural features of these compounds enable them to act as ligands in metal complexes, which can be used in catalysis and the development of functional materials. For example, Castillo et al. (2001) have synthesized oxalato-bridged metal(II) complexes with isoquinoline, demonstrating their potential in magnetic and electronic applications (Castillo, Luque, Lloret, & Román, 2001).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-14(2)20(27)24-10-5-6-15-7-8-16(12-17(15)24)23-19(26)18(25)22-13-21(3,28)9-11-29-4/h7-8,12,14,28H,5-6,9-11,13H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIZWKNOXPTZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.